

LY-295501: A Diarylsulfonylurea with Broad Antitumor Activity

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Compound of Interest

Compound Name: LY-295501

Cat. No.: B1209644

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY-295501 (also known as ILX-295501) is a novel diarylsulfonylurea (DSU) that has demonstrated significant cytotoxic and antitumor activity across a broad spectrum of solid tumors in both preclinical and early clinical studies.[1][2][3] As a member of a class of compounds with a unique mechanism of action, **LY-295501** has been a subject of interest in the development of new cancer therapeutics. This technical guide provides a comprehensive overview of **LY-295501**, including its chemical properties, preclinical cytotoxicity, clinical pharmacokinetics, and a discussion of its potential mechanism of action. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Introduction

The diarylsulfonylureas represent a class of synthetic compounds that have shown promise as anticancer agents.[3] Their development was driven by in vivo screening in solid tumor models, a departure from the traditional focus on leukemia models.[1] This approach led to the identification of compounds with a distinct profile of oral efficacy and a mechanism of action that appears to be different from other established classes of oncolytics.[1] **LY-295501** emerged as one of the most active compounds within this class, exhibiting potent cytotoxic effects against a wide range of human tumors in vitro.[3] This guide will synthesize the available data on **LY-295501** to provide a detailed technical resource.

Chemical Properties

LY-295501 is chemically described as 1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea.[1] Its chemical structure and properties are summarized in the table below.

Property	Value
Chemical Formula	C15H12Cl2N2O4S
Molecular Weight	387.23 g/mol [1]
CAS Number	150869-74-2[1]
Synonyms	ILX-295501[2]
Class	Diarylsulfonylurea

Preclinical Antitumor Activity

The in vitro cytotoxic activity of **LY-295501** was extensively evaluated using the human tumor cloning assay.[3] This assay assesses the ability of a compound to inhibit the formation of colonies by tumor cells obtained from patient biopsies.

In Vitro Cytotoxicity

LY-295501 demonstrated significant activity against a variety of common solid tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas.[3] A clear concentration-response relationship was observed, with higher concentrations of the drug leading to greater cytotoxicity.[3] The cytotoxic effects were also dependent on the duration of exposure, with continuous exposure showing greater efficacy than a one-hour exposure.[3]

The following table summarizes the cytotoxicity data from the human tumor cloning assay under continuous exposure.[3]

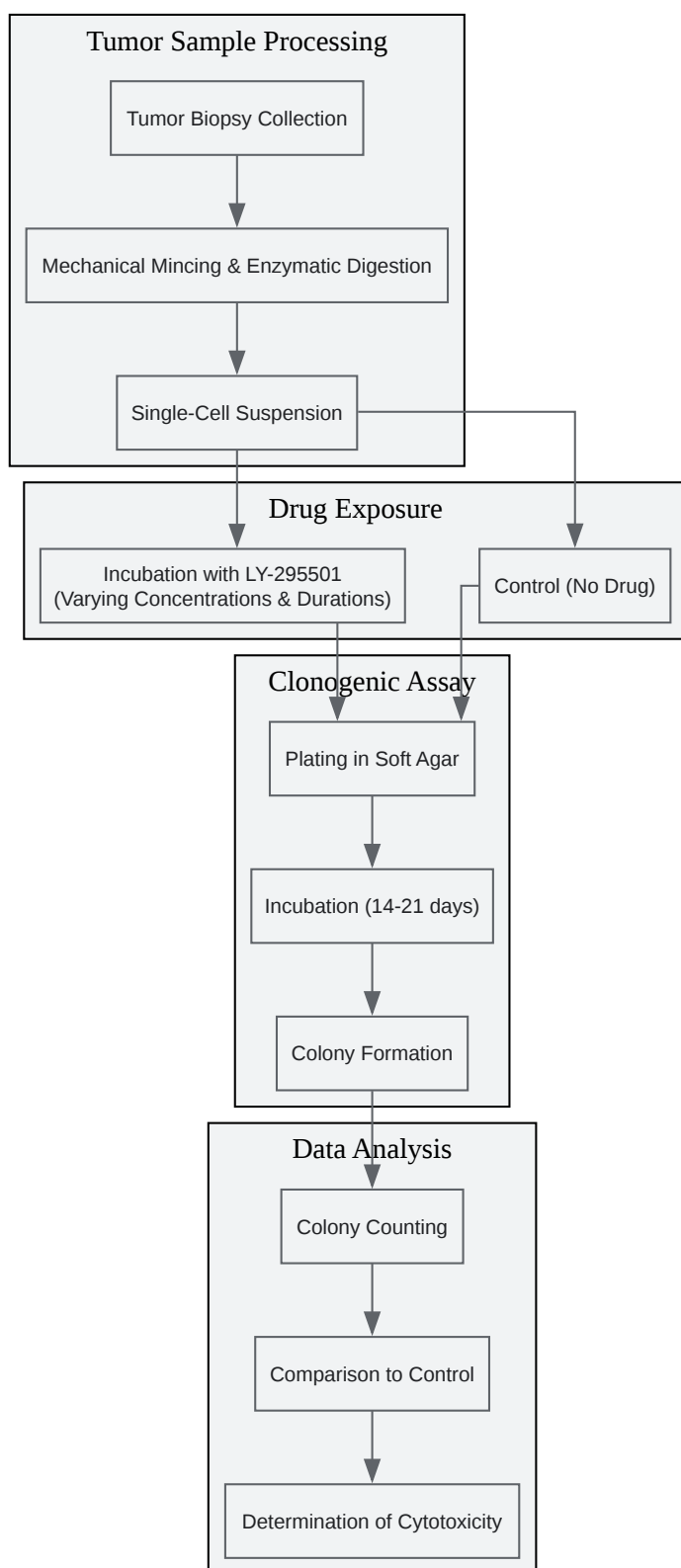
Concentration (µg/mL)	Percentage of Tumors Showing Cytotoxicity
10	38%
50	58%
100	72%

Experimental Protocol: Human Tumor Cloning Assay

The following provides a generalized methodology for the human tumor cloning assay as applied to the evaluation of **LY-295501**.

- **Tumor Specimen Collection and Preparation:** Fresh tumor biopsies from patients with various solid malignancies are collected under sterile conditions. The tissue is mechanically minced and then enzymatically dissociated to obtain a single-cell suspension.
- **Drug Incubation:** The tumor cell suspension is exposed to varying concentrations of **LY-295501** (e.g., 10, 50, and 100 µg/mL) for different durations (e.g., 1 hour or continuous exposure). A control group with no drug exposure is also included.
- **Cell Plating:** After drug exposure, the cells are washed and plated in a soft agar system. This typically involves a bottom layer of agar in a petri dish, followed by a top layer of agar containing the tumor cells.
- **Colony Formation:** The plates are incubated under standard cell culture conditions (37°C, 5% CO₂) for a period that allows for colony formation from surviving tumor cells (typically 14-21 days).
- **Colony Counting and Analysis:** After the incubation period, the number of colonies in the drug-treated plates is counted and compared to the number of colonies in the control plates. A significant reduction in the number of colonies in the treated plates indicates cytotoxic activity.

Mandatory Visualization: Experimental Workflow of Human Tumor Cloning Assay



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Caption: Workflow of the human tumor cloning assay for evaluating the cytotoxicity of **LY-295501**.

Clinical Evaluation: Phase I Study

A Phase I clinical trial was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of orally administered **LY-295501** in patients with advanced solid malignancies.[4]

Study Design and Dosing

The study employed a dose-escalation design with **LY-295501** administered weekly for three weeks, followed by a one-week rest period (a 4-week cycle).[4] The starting dose was 100 mg/m², and doses were escalated to a maximum of 1800 mg/m². [4]

Pharmacokinetics

LY-295501 exhibited a distinct pharmacokinetic profile characterized by slow absorption and a very long terminal elimination half-life.[4] The key pharmacokinetic parameters are summarized in the table below.

Parameter	Mean Value (± SD)
Time to Peak Plasma Concentration (C _{max})	6.02 hours
Apparent Volume of Distribution (V _{ss} /F)	8.02 ± 14.08 L
Apparent Total Body Clearance (CL _t /F)	0.036 ± 0.116 L/h
Terminal Elimination Half-Life (t _{1/2β})	150.6 ± 80.2 hours

The pharmacokinetic behavior of **LY-295501** was found to be dose-proportional.[4]

Safety and Tolerability

The primary dose-limiting toxicities were hematological, specifically neutropenia and thrombocytopenia.[4] These toxicities were considered unacceptable at doses exceeding 1000 mg/m², which was determined to be the MTD.[4] Notably, **LY-295501** did not induce clinically

significant levels of methemoglobinemia, a toxicity observed with the first-generation DSU, sulofenur.[4]

Preliminary Efficacy

In this Phase I study, one patient with non-small cell lung carcinoma experienced a partial response.[4]

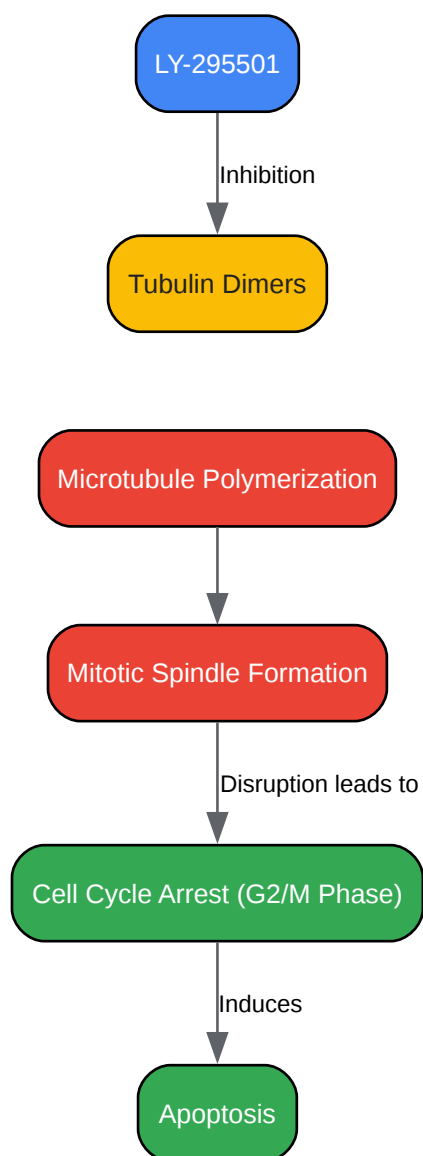
Proposed Mechanism of Action

The precise molecular mechanism of action for **LY-295501** has not been fully elucidated. However, research on other novel diarylsulfonylureas suggests a potential mode of action that distinguishes them from traditional chemotherapeutics. One of the leading hypotheses is the inhibition of tubulin polymerization.

Inhibition of Tubulin Polymerization

Some advanced diarylsulfonylurea derivatives have been shown to exert their antiproliferative effects by inhibiting tubulin polymerization. This action disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This mechanism is shared by well-known anticancer agents such as taxanes and vinca alkaloids.

Mandatory Visualization: Proposed Signaling Pathway



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Caption: Proposed mechanism of action for **LY-295501** involving the inhibition of tubulin polymerization.

Conclusion

LY-295501 is a diarylsulfonylurea with potent and broad-spectrum antitumor activity demonstrated in preclinical studies. Early clinical evaluation has established its pharmacokinetic profile and identified the maximum tolerated dose, with myelosuppression being the primary dose-limiting toxicity. While the exact molecular target remains to be definitively identified, evidence from related compounds suggests that inhibition of tubulin

polymerization is a plausible mechanism of action. The favorable toxicity profile of **LY-295501** compared to first-generation diarylsulfonylureas, coupled with its preliminary antitumor activity, warrants further investigation into its therapeutic potential in various solid malignancies. Future research should focus on elucidating the specific molecular interactions of **LY-295501** and identifying predictive biomarkers to guide its clinical development.

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